molecular formula C10H11N3O B2626428 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 954329-09-0

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B2626428
CAS RN: 954329-09-0
M. Wt: 189.218
InChI Key: CYXGFCJDEIADQA-UHFFFAOYSA-N
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Description

“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” is a chemical compound with the CAS Number: 954329-09-0. It has a molecular weight of 189.22 and its IUPAC name is 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenylamine . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “this compound”, has been reported in the literature. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 . The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 189.22 , its physical form as a powder , and its storage temperature at room temperature .

Scientific Research Applications

  • Synthesis and Characterization : Research has focused on the synthesis of novel compounds involving 1,3,4-oxadiazole structures. For instance, Tumosienė and Beresnevicius (2007) investigated the condensation of certain hydrazides with various compounds, leading to the formation of substances including 5-(2-{[2-(2-thioxo-2,3-dihydro-1,3,4-oxadiazol-5-yl)ethyl]anilino}ethyl)-2,3-dihydro-1,3,4-oxadiazole-2(3H)-thione (Tumosienė & Beresnevicius, 2007).

  • Fluorescence Studies for Aniline Sensing : Naik et al. (2018) explored the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, indicating potential applications in aniline sensing via fluorescence quenching (Naik, Khazi, & Malimath, 2018).

  • Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and tested them as potent inhibitors of the urease enzyme, which could be useful in therapeutic applications (Nazir et al., 2018).

  • Antibacterial and Antifungal Activities : Kavitha et al. (2016) synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and assessed their antimicrobial activities, demonstrating their potential in antibacterial and antifungal treatments (Kavitha et al., 2016).

  • Organic Chemistry and Materials Science : Research by Maftei et al. (2013) and Qian et al. (2020) explored the synthesis and potential applications of various 1,3,4-oxadiazole derivatives, highlighting their relevance in organic synthesis and materials science (Maftei et al., 2013); (Qian et al., 2020).

Safety and Hazards

The safety information for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds include their potential use in medicine and agriculture. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Mechanism of Action

Target of Action

Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . This suggests that the compound may interact with multiple targets depending on the specific disease context.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and disease context.

Biochemical Pathways

Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may induce various molecular and cellular changes that contribute to its therapeutic effects.

properties

IUPAC Name

3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGFCJDEIADQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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